molecular formula C6H8N2OS B6618843 2-(ethylamino)-1,3-thiazole-5-carbaldehyde CAS No. 1374663-84-9

2-(ethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B6618843
CAS No.: 1374663-84-9
M. Wt: 156.21 g/mol
InChI Key: FGVAOWFNUPSSTQ-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1,3-thiazole-5-carbaldehyde (CAS 1374663-84-9) is a high-purity chemical intermediate with significant value in medicinal and agrochemical research. This compound features a reactive aldehyde group and a substituted 2-aminothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . Its primary application is as a key building block in the synthesis of more complex, biologically active molecules. In pharmaceutical research, this compound serves as a precursor for the development of antitumor agents. Specifically, it is a central intermediate in the synthesis of 2-aminothiazole-5-carboxamide derivatives, which have demonstrated potent anti-proliferative effects on human cancer cell lines, such as K563 leukemia cells . The aldehyde group is particularly valuable for further functionalization via condensation and cyclization reactions to create targeted compound libraries. In agrochemistry, the 2-aminothiazole scaffold is a critical component of established fungicides. For example, it is a structural motif in Ethaboxam, a fungicide used to control soil-borne pathogens that cause blight and root rot in crops like vines and potatoes . The mechanism of action for such derivatives often involves the inhibition of mitosis and cell division by disrupting beta-tubulin assembly, a validated target for fungicidal activity . Researchers utilize this compound for its versatility in constructing novel molecules with potential applications as kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(ethylamino)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-2-7-6-8-3-5(4-9)10-6/h3-4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVAOWFNUPSSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-1,3-thiazole-5-carbaldehyde typically involves the reaction of ethylamine with a thiazole derivative. One common method is the cyclization of ethylamine with 2-bromo-1,3-thiazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(ethylamino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, the thiazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulkier groups (e.g., 4-methylpiperazinyl or thiophen-2-yl ) increase molecular weight and may enhance lipophilicity or binding affinity. Methoxy groups (e.g., in ) improve solubility.
  • Aldehyde Reactivity : All compounds retain the aldehyde at position 5, enabling Schiff base formation or nucleophilic additions.

Biological Activity

2-(ethylamino)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a thiazole ring with an ethylamino group and an aldehyde functional group at the 5-position.

Synthesis:
The synthesis of this compound typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of thiourea with α-halo aldehydes.
  • Introduction of Ethylamino Group: Ethylamine is then introduced via nucleophilic substitution.
  • Aldehyde Functionalization: The final step involves oxidation to convert the corresponding alcohol to an aldehyde.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor activity. A study evaluated a series of thiazole compounds and reported that certain derivatives demonstrated higher inhibitory activity against various cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil (5-FU). For instance, specific compounds showed IC50 values in the range of 1.11 to 2.21 μg/mL against MCF-7 and HepG2 cell lines, indicating potent cytotoxic effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory pathways, thus potentially providing anti-inflammatory effects .
  • Induction of Apoptosis: Compounds similar to this compound have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Data Summary

Biological Activity Observed Effects IC50 Values
Antitumor ActivityCytotoxicity against MCF-7, HepG21.11 - 2.21 μg/mL
Enzyme Inhibition (COX)Anti-inflammatory effectsNot specified
Induction of ApoptosisCell cycle arrest in HepG2 cellsNot specified

Case Studies

  • Study on Antitumor Activity:
    A series of thiazole derivatives were synthesized and tested for antitumor activity against five human cancer cell lines, revealing that several compounds exhibited superior cytotoxicity compared to traditional chemotherapeutics .
  • Mechanistic Insights:
    Flow cytometry analyses demonstrated that certain thiazole derivatives could induce apoptosis in cancer cells by triggering S phase cell cycle arrest, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(ethylamino)-1,3-thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of thiazole carbaldehydes typically involves cyclocondensation of thiourea derivatives with α-haloketones or via functionalization of preformed thiazole rings. For example, analogous compounds like 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde are synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution reactions . Reaction optimization may involve varying solvents (e.g., DMF, THF), catalysts (e.g., Pd(PPh₃)₄), and temperature (80–120°C). Yields for similar derivatives range from 60–85%, with purity confirmed via HPLC .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization employs multi-technique approaches:

  • NMR : ¹H/¹³C NMR spectra identify substituents (e.g., ethylamino protons at δ 1.2–1.4 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
  • IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde group .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights .

Q. What are the key reactivity patterns of the aldehyde group in thiazole carbaldehydes?

  • Methodological Answer : The aldehyde group participates in nucleophilic additions (e.g., formation of Schiff bases with amines) and condensations (e.g., Knoevenagel reactions). For example, 2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde reacts with hydrazines to form hydrazones, useful in pharmaceutical intermediates . Solvent polarity (e.g., ethanol vs. DCM) and catalysts (e.g., acetic acid) significantly impact reaction rates .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Studies on analogous compounds (e.g., thiadiazole-triazole hybrids) reveal binding affinities to targets like α-glucosidase or bacterial enzymes. For example, compound 9c in showed a docking score of −8.2 kcal/mol, suggesting strong interactions with active sites .
  • QSAR Models : Use substituent electronic parameters (Hammett σ) to predict bioactivity trends. Electron-withdrawing groups on the thiazole ring may enhance antimicrobial potency .

Q. What strategies resolve contradictions in reported biological activities of thiazole carbaldehydes?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. For example:

  • Antimicrobial Studies : In-vitro results for 2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehyde showed MIC variations (8–32 µg/mL) against S. aureus due to differences in broth microdilution protocols .
  • Cytotoxicity : Contradictory IC₅₀ values may stem from % FBS in cell culture media; lower serum increases compound bioavailability . Standardized protocols (CLSI guidelines) and purity validation (HPLC >98%) are critical .

Q. How do substituent effects on the thiazole ring influence physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Introducing ethylamino (logP ~1.5) vs. methylpiperazinyl (logP ~0.8) groups alters membrane permeability .
  • Solubility : Polar substituents (e.g., -OH, -NH₂) improve aqueous solubility but may reduce blood-brain barrier penetration. For example, 2-(4-fluorophenyl) analogs show 2.5× higher solubility in PBS than non-polar derivatives .
  • Table : Key Properties of Analogous Compounds
CompoundlogPAqueous Solubility (mg/mL)Reference
2-(Pyridin-4-yl) derivative1.20.8
2-(4-Methylpiperazinyl)0.81.5
2-(3-Methoxyphenyl)2.10.3

Data Analysis and Optimization

Q. What statistical approaches are used to optimize synthetic protocols for thiazole carbaldehydes?

  • Methodological Answer : Response Surface Methodology (RSM) and Design of Experiments (DoE) identify critical factors. For example, a central composite design for 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate synthesis revealed temperature (p=0.002) and catalyst loading (p=0.01) as significant variables, achieving 88% yield .

Q. How are spectroscopic artifacts minimized in characterizing thiazole carbaldehydes?

  • Methodological Answer :

  • NMR : Use deuterated solvents (e.g., DMSO-d₆) to avoid residual proton signals. Dynamic NMR experiments at variable temperatures resolve rotational isomers .
  • IR : Baseline correction and ATR-FTIR reduce moisture interference in aldehyde peak analysis .

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